
5-Methyl-N-(2-methylpropyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-N-(2-methylpropyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, which is further substituted with a methyl group and an isobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 5-methyl-2-nitroaniline, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The nitration reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
After nitration, the resulting 5-methyl-2-nitroaniline can be alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. Additionally, industrial methods may employ catalysts to enhance the reaction rates and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-N-(2-methylpropyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases, nucleophiles such as halides or amines.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: 5-Methyl-N-(2-methylpropyl)-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: 5-Methyl-N-(2-methylpropyl)-2-nitrobenzoic acid.
Applications De Recherche Scientifique
5-Methyl-N-(2-methylpropyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-nitroaniline: Lacks the isobutyl group, making it less hydrophobic and potentially less bioactive.
5-Methyl-2-nitroaniline: Similar structure but without the isobutyl group, affecting its solubility and reactivity.
N-(2-Methylpropyl)-2-nitroaniline: Similar but lacks the methyl group on the aniline ring, which can influence its chemical properties.
Uniqueness
5-Methyl-N-(2-methylpropyl)-2-nitroaniline is unique due to the presence of both a methyl group and an isobutyl group on the aniline ring. This combination of substituents can significantly influence its chemical reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
5-methyl-N-(2-methylpropyl)-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)7-12-10-6-9(3)4-5-11(10)13(14)15/h4-6,8,12H,7H2,1-3H3 |
Clé InChI |
DDZSFHKQKIAFII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[N+](=O)[O-])NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine](/img/structure/B13241751.png)


![4-[(3-fluorophenyl)methyl]-1H-imidazole](/img/structure/B13241766.png)
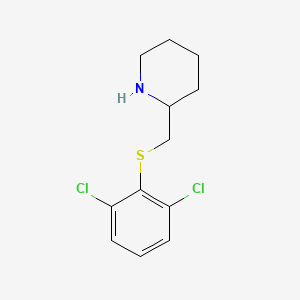
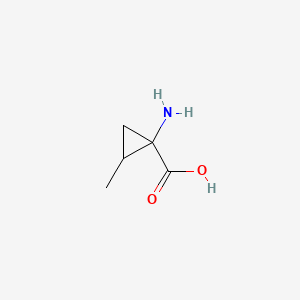
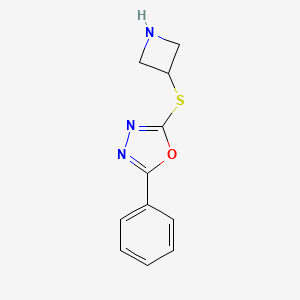
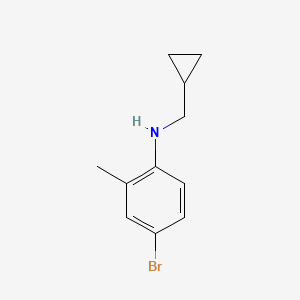
![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13241798.png)
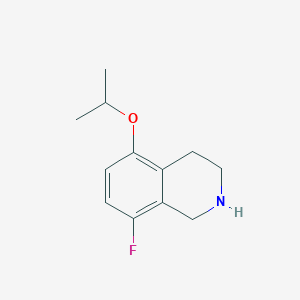
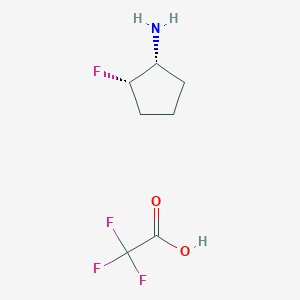
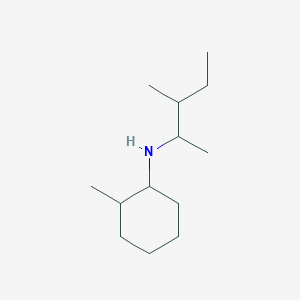

![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide](/img/structure/B13241834.png)
